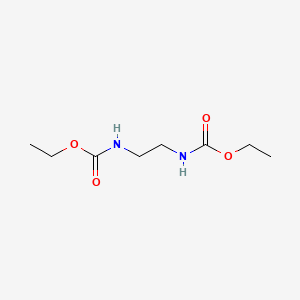

Diethyl ethylenedicarbamate

Description

Structure

3D Structure

Properties

CAS No. |

818-42-8 |

|---|---|

Molecular Formula |

C8H16N2O4 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

ethyl N-[2-(ethoxycarbonylamino)ethyl]carbamate |

InChI |

InChI=1S/C8H16N2O4/c1-3-13-7(11)9-5-6-10-8(12)14-4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |

InChI Key |

SDNZFSXPFLVPMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCCNC(=O)OCC |

Origin of Product |

United States |

Historical Trajectories and Foundational Studies of Ethylene Dicarbamates

The study of ethylene (B1197577) dicarbamates is rooted in the broader historical development of carbamate (B1207046) chemistry. While early reports on related compounds date back further, significant research into polyfunctional carbamates, including ethylene derivatives, gained momentum in the mid-20th century. Foundational work often involved exploring the synthesis and reactivity of these compounds. For instance, the fluorination of diethyl ethylenedicarbamate was investigated as a method for synthesizing difluoramino compounds. dtic.mil

One of the key reactions for forming the carbamate linkage is the reaction of an isocyanate with an alcohol. However, alternative methods for preparing carbamates, including dicarbamates, have been a subject of study. For example, methods for preparing polyurethanes (polycarbamates) by reacting urea (B33335) with hydroxy carbamates were explored. google.com The synthesis of various dicarbamates has been achieved through different routes, often as part of broader investigations into polymer chemistry and the development of new materials. mdpi.com The glycolysis of dicarbamates, a chemical recycling method, has also been a subject of research, highlighting the ongoing interest in the lifecycle of these compounds. mdpi.comresearchgate.net

Academic Significance and Research Landscape of Diethyl Ethylenedicarbamate

Established Synthetic Pathways for Dicarbamate Scaffolds

Traditional methods for forming carbamate linkages have laid the groundwork for the synthesis of dicarbamate structures. These pathways, while effective, often involve harsh conditions or hazardous reagents, prompting the development of more refined strategies.

The formation of the carbamate group is analogous to esterification and amidation reactions. In principle, these conventional strategies involve the reaction of a carboxylic acid derivative with an alcohol or an amine. Imidazole carbamates, for instance, have been identified as chemoselective reagents for the esterification of carboxylic acids, converting them into ester analogues in high yields. organic-chemistry.org This method provides a safer alternative to some traditional reagents. organic-chemistry.org The reaction proceeds through an acylimidazole intermediate, and the methodology is tolerant of various functional groups. organic-chemistry.org

Similarly, direct amidation techniques, which convert esters to amides, are relevant. nih.gov Nickel-catalyzed reductive coupling of unactivated esters with nitroarenes represents a one-step method to furnish a wide array of amides. nih.gov While not a direct synthesis of carbamates, these fundamental O/N-acylation reactions form the basis of carbamate chemistry, where carbamic acid derivatives are coupled with alcohols. beilstein-journals.org

A prominent and greener route to carbamates is the alcoholysis of urea (B33335). aiche.org This reaction involves heating urea with an alcohol, which results in the formation of an alkyl carbamate and ammonia (B1221849). aiche.org The process is considered attractive due to the low cost and abundance of the raw materials. google.com It is a reversible reaction, and to achieve high conversion rates, the ammonia by-product often needs to be removed from the reaction zone. aiche.org

Research has demonstrated the feasibility of this method for producing simple carbamates. For example, methyl carbamate can be synthesized from urea and methanol (B129727) with high yields under optimized conditions. researchgate.net The process can be conducted non-catalytically or in the presence of various catalysts to improve reaction kinetics. aiche.org

| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Urea, Methanol | None | 150 | 6 | 98.7 (MC Yield) | researchgate.net |

| Urea, Methanol | Ni₅Ca₅(PO₄)₆F₂ | 160 | 6 | 98.8 (MC Yield) | google.com |

| m-Xylylene diamine (XDA), Ethyl carbamate (EC) | HTS-1 | Not specified | Not specified | 88.5 (XDC Yield) | acs.org |

This route can also be applied indirectly. For instance, m-xylylene dicarbamate (XDC) has been synthesized efficiently from m-xylylene diamine (XDA) and ethyl carbamate (EC). acs.org Since ethyl carbamate can be readily produced through the alcoholysis of urea, this entire pathway is considered an indirect utilization of CO₂ and urea. acs.org

Advanced and Novel Synthetic Approaches

The drive towards green chemistry has spurred the development of advanced synthetic methods that are safer, more efficient, and environmentally benign. These approaches often focus on avoiding toxic reagents and utilizing catalytic systems to operate under milder conditions.

Historically, isocyanates, the precursors to many polyurethanes and carbamates, were produced using highly toxic phosgene (B1210022) gas. pudaily.comnih.gov The significant hazards associated with phosgene have led to extensive research into non-phosgene routes. pudaily.com One of the most successful alternatives involves using dimethyl carbonate (DMC) as a green carbonylating agent. pudaily.comrsc.org DMC is non-toxic and serves as a substitute for phosgene in reactions with amines to produce carbamates. pudaily.com For example, the intermediate Dimethyl toluene-2,4-dicarbamate (TDC) is produced by reacting toluenediamine (TDA) with DMC over a catalyst. pudaily.com

Another innovative non-phosgene approach is the oxidative carbonylation of diamines. rsc.org This method can use methyl formate (B1220265), which is producible from CO₂, as the C1 source, providing a pathway for greenhouse gas utilization. rsc.org The reaction between toluene-2,4-diamine (TDA) and methyl formate can yield the target toluene-2,4-dicarbamate (TDC). rsc.org

| Dicarbamate Product | Reactants | Carbonyl Source | Catalyst | Key Feature | Reference |

|---|---|---|---|---|---|

| Dimethyl toluene-2,4-dicarbamate (TDC) | Toluenediamine (TDA) | Dimethyl Carbonate (DMC) | Self-developed catalyst | Replaces highly toxic phosgene with green DMC. | pudaily.com |

| Toluene-2,4-dicarbamate (TDC) | Toluene-2,4-diamine (TDA) | Methyl Formate (MF) | PdCl₂/CuCl₂ or heterogeneous Pd-catalysts | Utilizes CO₂-based methyl formate. | rsc.org |

| m-Xylylene dicarbamate (XDC) | m-Xylylene diamine (XDA) | Ethyl Carbamate (EC) | Hierarchical TS-1 | Indirect CO₂ utilization via EC from urea. | acs.org |

Catalysis is at the forefront of modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Ionic liquids (ILs) have emerged as particularly promising catalysts and solvents for carbamate synthesis due to their unique properties, such as low vapor pressure, thermal stability, and tunable acidity. ionike.com

Acid-functionalized ionic liquids have been shown to be effective catalysts for the carbonylation of aliphatic amines with dimethyl carbonate (DMC). ionike.com This approach can produce carbamates in high yields with excellent selectivity, and the catalyst can be easily separated and reused. ionike.comresearchgate.net For example, the reaction of 1,6-hexanediamine (B7767898) with DMC using an -SO₃H-functionalized ionic liquid catalyst resulted in nearly 100% conversion and 95% selectivity for the dicarbamate. researchgate.net

In other research, ionic liquid-promoted zinc acetate (B1210297) catalysts have demonstrated high performance in the synthesis of methyl N-phenyl carbamate from aniline (B41778) and DMC, achieving near-quantitative conversion and selectivity. acs.org The ionic liquid is believed to form a hydrogen bond with the zinc acetate, modifying its coordination structure and enhancing its catalytic activity. acs.org

| Carbamate Product | Reactants | Catalyst | Yield (%) | Key Advantage | Reference |

|---|---|---|---|---|---|

| Hexamethylene dicarbamate | 1,6-Hexanediamine, DMC | -SO₃H-functionalized ionic liquid | 95 (Selectivity) | High selectivity, reusable catalyst, mild conditions. | researchgate.net |

| Methyl N-phenyl carbamate (MPC) | Aniline, DMC | Zn(OAc)₂-[bmim]PF₆ | 99.1 (Selectivity) | High catalytic performance, reusable system. | acs.org |

| Methyl diphenylmethane (B89790) dicarbamate | Aniline, DMC, Formaldehyde | Bis-acidic ionic liquid | >99 | Catalyst also acts as a solvent, high yield. | google.com |

Synthesis of Functionalized Precursors and Derivatives

The synthesis of functionalized dicarbamates and their precursors is crucial for creating materials with tailored properties. Research in this area explores the versatility of the carbamate synthesis platform. For example, various dialkyl hexamethylenedicarbamates have been synthesized from 1,6-hexamethylenediamine and different alkyl carbamates (methyl, ethyl, butyl) using Y(NO₃)₃·6H₂O as a catalyst. ionike.com The study found that the catalyst was most effective for the synthesis of dibutyl hexamethylenedicarbamate, achieving an 85% isolated yield. ionike.com

Furthermore, existing dicarbamate structures can be chemically modified to create novel functionalized derivatives. An example is the fluorination of diethyl ethylenedicarbamate, which yields various fluorinated products, including N-fluoro derivatives and difluoramino compounds. dtic.mil This process highlights a method for introducing new functional groups onto a pre-existing dicarbamate scaffold, opening pathways to compounds with unique chemical properties. dtic.mildss.go.th

| Product | Reactants | Catalyst/Reagent | Yield (%) | Significance | Reference |

|---|---|---|---|---|---|

| Dibutyl hexamethylenedicarbamate (BHDC) | 1,6-Hexamethylenediamine, Butyl carbamate | Y(NO₃)₃·6H₂O | 85 | Demonstrates catalyst suitability for specific alkyl chains. | ionike.com |

| Diethyl hexamethylenedicarbamate (EHDC) | 1,6-Hexamethylenediamine, Ethyl carbamate | Y(NO₃)₃·6H₂O | 81 | High yield synthesis of a diethyl dicarbamate analogue. | ionike.com |

| 1,3-bis(difluoramino)propane | Diethyl trimethylenedicarbamate | Fluorine | 2.6 | Synthesis of a functionalized difluoramino derivative. | dss.go.th |

Preparation of Functionalized Diethyl Malonate Derivatives

Diethyl malonate is a versatile C-H acidic compound widely used as a precursor in organic synthesis. Its central methylene (B1212753) group is readily deprotonated, allowing for the introduction of various functional groups. The resulting functionalized diethyl malonate derivatives are crucial intermediates in the synthesis of a wide array of more complex molecules, including various azaheterocycles. arabjchem.org While the direct conversion of diethyl malonate to diethyl ethylenedicarbamate is not a standard route due to the difference in carbon backbones (a three-carbon C-C-C unit vs. a two-carbon N-C-C-N unit), the methods for functionalizing diethyl malonate are fundamental in synthetic organic chemistry.

A particularly effective method for this functionalization is the α-arylation of diethyl malonate. A microwave-assisted protocol has been developed that facilitates the smooth coupling of aryl halides with diethyl malonate. arabjchem.org This reaction typically proceeds in the presence of a catalytic system comprising a copper salt, a ligand, and a base. Researchers have found that using a catalytic amount of copper(II) triflate (Cu(OTf)₂), 2-picolinic acid as a ligand, and cesium carbonate (Cs₂CO₃) as the base in toluene (B28343) under microwave irradiation provides high yields in short reaction times. arabjchem.org This method overcomes previous limitations such as long reaction times and the poor reactivity of certain aryl halides. arabjchem.org

The conditions for this arylation have been optimized, as detailed in the table below.

Table 1: Optimized Conditions for Microwave-Assisted α-Arylation of Diethyl Malonate with Iodobenzene

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Cu(OTf)₂ | Picolinic Acid | Cs₂CO₃ | Toluene | 90 | 30 | 90 |

This table summarizes the optimized conditions for the microwave-assisted α-arylation of diethyl malonate as described in the source material. arabjchem.org

Another approach for functionalization involves the use of ethyl-1-imidazole carbamate for the synthesis of mono-α-aryl derivatives of diethyl malonate. researchgate.net These functionalized α-aryl malonates serve as important precursors for α-aryl carboxylic acids, which are present in numerous pharmaceuticals. researchgate.net While these methods are highly efficient for creating C-C bonds at the α-position of diethyl malonate, transforming these specific derivatives into the N,N'-1,2-ethanediyl backbone of diethyl ethylenedicarbamate would necessitate further, complex synthetic steps.

Multicomponent Reaction Strategies for Related Diethyl Compounds

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient and atom-economical approach in modern organic synthesis. nih.govfrontiersin.org This strategy aligns with the principles of green chemistry by minimizing waste, reducing the number of reaction steps, and often simplifying purification processes. frontiersin.orgacsgcipr.org MCRs are particularly valuable for creating molecular diversity and have been applied to the synthesis of various biologically active molecules and complex heterocyclic frameworks. frontiersin.orgmdpi.com

While a specific MCR for Diethyl Ethylenedicarbamate is not prominently documented, the strategy is widely used for synthesizing structurally related diethyl compounds and other carbamates. For instance, a four-component reaction of 1H-1,2,4-triazole-3-amine, aldehydes, methylene compounds, and diethyl acetylenedicarboxylate (B1228247) has been used to produce 1,2,4-triazole-tagged 1,4-dihydropyridine (B1200194) derivatives with excellent yields. frontiersin.org Similarly, MCRs involving diethyl phosphonate (B1237965) are used to create heterocyclic phosphonates. beilstein-journals.org

The synthesis of analogous, longer-chain dicarbamates provides a strong precedent for potential routes to Diethyl Ethylenedicarbamate. A non-phosgene route for synthesizing dialkyl hexamethylenedicarbamates from 1,6-hexamethylenediamine and an alkyl carbamate has been effectively catalyzed by yttrium nitrate (B79036) (Y(NO₃)₃·6H₂O). ionike.com This method was successfully applied to produce Diethyl Hexamethylenedicarbamate (EHDC) with a high yield. ionike.com The comparative yields for different alkyl dicarbamates using this system are shown below.

Table 2: Synthesis of Dialkyl Hexamethylenedicarbamates using a Y(NO₃)₃·6H₂O Catalyst

| Product | Reactants | Yield (%) | Byproduct (Polyurea) (%) |

| Dimethyl Hexamethylenedicarbamate (MHDC) | 1,6-Hexamethylenediamine, Methyl Carbamate | 34 | 59 |

| Diethyl Hexamethylenedicarbamate (EHDC) | 1,6-Hexamethylenediamine, Ethyl Carbamate | 81 | 14 |

| Dibutyl Hexamethylenedicarbamate (BHDC) | 1,6-Hexamethylenediamine, Butyl Carbamate | 85 | - |

This table presents the yields for the synthesis of various dialkyl hexamethylenedicarbamates, demonstrating the catalyst's effectiveness, particularly for the diethyl and dibutyl derivatives. ionike.com

These examples of MCRs and related catalytic strategies highlight modern approaches that could be adapted for the optimized synthesis of Diethyl Ethylenedicarbamate, offering advantages in efficiency, sustainability, and yield over traditional multi-step methods. frontiersin.orgmdpi.com

Reaction Mechanisms and Chemical Transformations of Diethyl Ethylenedicarbamate

Mechanistic Investigations of Diethyl Ethylenedicarbamate Reactivity

Fluorination Processes and Formation of Difluoramino Analogs

There is a lack of specific studies detailing the fluorination processes of Diethyl ethylenedicarbamate and the subsequent formation of difluoramino analogs. While the fluorination of various organic compounds is a widely explored area of research, the application of these methods to Diethyl ethylenedicarbamate and the mechanistic pathways involved have not been specifically reported. General principles of N-H bond fluorination would suggest the possibility of such transformations, but experimental data and mechanistic elucidation for this specific substrate are absent from the current body of scientific literature.

Acid-Catalyzed Reactions and Intramolecular Rearrangements

Similarly, information regarding the acid-catalyzed reactions and potential intramolecular rearrangements of Diethyl ethylenedicarbamate is not available. While acid catalysis is a fundamental concept in organic chemistry, leading to a variety of transformations in compounds containing susceptible functional groups, the specific behavior of Diethyl ethylenedicarbamate under acidic conditions has not been a subject of detailed investigation. Consequently, no established mechanisms for its rearrangements can be presented.

Exploration of Diethyl Ethylenedicarbamate as a Reactive Intermediate

Role in Dehydrogenation Processes (Comparative Studies with Diethyl Azodicarboxylate)

A comparative analysis of Diethyl ethylenedicarbamate with Diethyl azodicarboxylate (DEAD) in dehydrogenation processes is hampered by the absence of studies featuring the former. DEAD is a well-known dehydrogenating agent, but there is no evidence to suggest that Diethyl ethylenedicarbamate functions in a similar capacity. Research into its potential as a reactive intermediate in such transformations has not been published, making any comparison speculative.

Electron Acceptor Characteristics and Associated Reactivity

The electron acceptor characteristics of Diethyl ethylenedicarbamate and the reactivity associated with these properties remain uncharacterized. While the electronic properties of molecules are crucial to understanding their reactivity, specific experimental or theoretical studies to determine the electron-accepting capabilities of Diethyl ethylenedicarbamate are not found in the literature.

Kinetic and Mechanistic Studies of Dicarbamate Reactions

While general kinetic and mechanistic studies on the formation and decomposition of various carbamates exist, particularly in the context of carbon dioxide capture by amines, specific kinetic data and detailed mechanistic investigations for reactions involving Diethyl ethylenedicarbamate are not documented. The influence of its specific structure on reaction rates and mechanisms compared to other dicarbamates has not been a focus of published research.

Reaction Progress Kinetic Analysis

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology used to study the kinetics of a chemical reaction as it proceeds over time. By continuously monitoring the concentration of reactants, products, and any observable intermediates, a detailed picture of the reaction's progress can be constructed. For diethyl ethylenedicarbamate, such analysis would be instrumental in understanding its transformations, particularly in reactions involving nucleophiles, which are characteristic for carbamates.

While specific kinetic data for diethyl ethylenedicarbamate is not extensively available in the public domain, we can infer its likely behavior from studies on analogous compounds, such as diethyl pyrocarbonate (DEPC). DEPC is known to react with various nucleophiles, including the amino groups of amino acids. nih.govresearchgate.net The core reactivity of the carbamate (B1207046) group is central to these transformations.

A typical RPKA experiment for the reaction of diethyl ethylenedicarbamate with a nucleophile (e.g., an amine) would involve monitoring the disappearance of the starting materials and the appearance of the product(s) over time using techniques like HPLC, NMR spectroscopy, or UV-Vis spectroscopy. The data obtained would be plotted as concentration versus time curves.

Key Parameters from RPKA:

| Parameter | Description | Significance for Diethyl Ethylenedicarbamate |

| Initial Rate | The instantaneous rate of reaction at the very beginning (t=0). | Provides information about the dependence of the reaction rate on the initial concentrations of reactants. |

| Half-life (t½) | The time required for the concentration of a reactant to decrease to half of its initial value. | A useful parameter for comparing reaction rates under different conditions (e.g., temperature, pH, nucleophile identity). |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | A fundamental kinetic parameter that quantifies the intrinsic reactivity of the system. |

| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law. | Helps in elucidating the molecularity of the rate-determining step. |

By analyzing the shape of the reaction progress curves, one can gain insights into potential complexities such as product inhibition, catalyst deactivation, or the formation of stable intermediates. For instance, a deviation from simple first or second-order kinetics might suggest a multi-step reaction mechanism.

Elucidation of Rate-Determining Steps and Intermediates

For the reaction of diethyl ethylenedicarbamate with nucleophiles, a plausible mechanism involves the nucleophilic attack at the carbonyl carbon of the carbamate group. This is analogous to the well-documented reactions of diethyl pyrocarbonate. wikipedia.org

Proposed General Mechanism:

Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon of one of the carbamate groups of diethyl ethylenedicarbamate. This is often a reversible step and leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of an ethoxide leaving group. This step is often the rate-determining step.

Proton Transfer: Subsequent proton transfer steps may occur to yield the final products.

Rate-Determining Step:

The rate-determining step is the slowest step in the reaction sequence and has the highest activation energy. nih.govresearchgate.net In the proposed mechanism, the collapse of the tetrahedral intermediate (Step 2) is often the rate-determining step. The stability of the leaving group and the electronic properties of the nucleophile and the carbamate will significantly influence the energy barrier for this step. For instance, a more stable leaving group and a more nucleophilic attacking species would generally lead to a faster reaction rate.

Intermediates:

Factors Influencing Reaction Rate and Mechanism:

| Factor | Influence on Reaction of Diethyl Ethylenedicarbamate |

| Nucleophilicity of the Attacking Species | A stronger nucleophile (e.g., a primary amine vs. a tertiary amine) will generally react faster. |

| Solvent | The polarity and protic nature of the solvent can influence the stability of the reactants, intermediates, and transition states, thereby affecting the reaction rate. |

| pH | The pH of the reaction medium can affect the protonation state of both the diethyl ethylenedicarbamate and the nucleophile, which in turn influences their reactivity. |

| Temperature | As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate, as described by the Arrhenius equation. |

Derivatization and Structural Modification Studies

Synthesis of Structurally Modified Diethyl Ethylenedicarbamate Derivatives

The introduction of alkyl and aryl groups onto the nitrogen atoms of the carbamate (B1207046) moieties in diethyl ethylenedicarbamate can significantly influence its properties. The synthesis of such N-substituted derivatives can be approached through several synthetic strategies. A common method involves the reaction of N,N'-disubstituted ethylenediamines with ethyl chloroformate. This approach allows for the incorporation of a wide variety of alkyl and aryl groups, depending on the structure of the starting diamine.

Alternatively, direct N-alkylation or N-arylation of diethyl ethylenedicarbamate can be explored, although this can sometimes lead to challenges with selectivity and reactivity.

Table 1: Examples of Potential Alkyl and Aryl Substituted Diethyl Ethylenedicarbamate Derivatives

| Derivative Name | R1 Substituent | R2 Substituent | Synthetic Precursor (Diamine) |

| Diethyl N,N'-dimethyl-ethylenedicarbamate | Methyl | Methyl | N,N'-Dimethylethylenediamine |

| Diethyl N,N'-dibenzyl-ethylenedicarbamate | Benzyl | Benzyl | N,N'-Dibenzylethylenediamine |

| Diethyl N,N'-diphenyl-ethylenedicarbamate | Phenyl | Phenyl | N,N'-Diphenylethylenediamine |

This table presents hypothetical examples of derivatives to illustrate the concept of alkyl and aryl substitutions.

The electronic and steric properties of the introduced substituents are expected to play a crucial role in the conformation and reactivity of the resulting dicarbamate derivatives. For instance, bulky alkyl groups could hinder the rotation around the N-C(O) bond, while electron-withdrawing aryl groups might affect the nucleophilicity of the nitrogen atoms.

To further expand the chemical space of diethyl ethylenedicarbamate derivatives, the incorporation of additional functional groups or nitrogen atoms has been investigated. The generation of polyfunctional analogs can be achieved by using substituted ethylenediamine precursors that bear additional functionalities such as hydroxyl, amino, or carboxyl groups. These groups can then be further modified to introduce a range of chemical properties.

Nitrogen-rich analogs are of interest due to the potential for increased hydrogen bonding capabilities and coordination properties. The synthesis of such compounds could involve the use of starting materials containing triazole, tetrazole, or other nitrogen-rich heterocyclic moieties. For example, an ethylenediamine derivative bearing a triazole ring could be used as a precursor to synthesize a nitrogen-rich dicarbamate.

Table 2: Examples of Potential Polyfunctional and Nitrogen-Rich Diethyl Ethylenedicarbamate Analogs

| Derivative Type | Key Structural Feature | Potential Precursor | Desired Property |

| Polyfunctional | Pendant hydroxyl groups | N-(2-hydroxyethyl)ethylenediamine | Increased hydrophilicity |

| Polyfunctional | Carboxylic acid functionality | N-(carboxymethyl)ethylenediamine | Potential for salt formation or further derivatization |

| Nitrogen-Rich | Triazole ring | N-(1H-1,2,3-triazol-4-ylmethyl)ethane-1,2-diamine | Enhanced coordination ability |

| Nitrogen-Rich | Pyridyl group | N-(pyridin-2-ylmethyl)ethane-1,2-diamine | Introduction of a basic nitrogen center |

This table provides hypothetical examples of derivatives to illustrate the concepts of polyfunctional and nitrogen-rich analogs.

Structure-Activity Relationship (SAR) in Related Dicarbamate Compounds

The study of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a molecule correlates with its biological or chemical activity. For dicarbamate compounds, SAR studies aim to identify the key structural features that govern their efficacy and selectivity.

For dicarbamate compounds related to diethyl ethylenedicarbamate, the following structural aspects are considered important in SAR studies:

The nature of the linker: The ethylene (B1197577) linker between the two carbamate groups influences the spatial orientation of these groups. Modifying the length and rigidity of this linker can impact how the molecule interacts with its biological target.

Substituents on the nitrogen atoms: As discussed in section 4.1.1, alkyl and aryl substituents on the nitrogen atoms can affect the molecule's lipophilicity, steric profile, and electronic properties, all of which can influence its activity.

The nature of the ester group: While the focus here is on diethyl esters, variations in the alcohol moiety of the carbamate can also modulate activity.

Table 3: General Structure-Activity Relationship Trends in Carbamate-Containing Compounds

| Structural Modification | General Effect on Activity | Rationale |

| Increased alkyl chain length on nitrogen | May increase or decrease activity depending on the target | Affects lipophilicity and steric interactions |

| Introduction of aromatic rings on nitrogen | Can enhance binding through π-π interactions | Provides a rigid scaffold for interaction |

| Addition of polar functional groups | Generally increases water solubility | Can influence bioavailability and target engagement |

| Variation of the ester alkyl group | Modulates hydrolytic stability and lipophilicity | Affects pharmacokinetics and duration of action |

This table presents generalized SAR trends observed in various classes of carbamate compounds and is intended to provide a conceptual framework for dicarbamates.

By systematically synthesizing and evaluating a library of diethyl ethylenedicarbamate derivatives with diverse structural modifications, researchers can build a comprehensive SAR model. This model can then guide the design of new compounds with optimized properties for specific applications.

Applications in Organic Synthesis and Catalysis

Diethyl Ethylenedicarbamate as a Building Block in Complex Molecule Synthesis

Dicarbamates are crucial intermediates in the non-phosgene production of isocyanates, which are key components of polyurethanes. The synthesis of dicarbamates can be achieved through various methods, including the carbonylation of amines. For instance, dimethyl hexane-1,6-dicarbamate is a vital intermediate for producing hexamethylene-diisocyanate (HDI) without using the highly toxic phosgene (B1210022) nih.gov. This process involves the carbonylation of 1,6-hexanediamine (B7767898) with a carbonyl source like methyl carbamate (B1207046) over a catalyst nih.gov.

While specific industrial-scale synthesis routes for Diethyl Ethylenedicarbamate are not extensively detailed in publicly available research, the general principles of dicarbamate synthesis suggest its role as a precursor. The carbamate group is a stable and versatile functional group used in the production of pesticides, medicines, and modified resins nih.govnih.gov. The synthesis of various aliphatic and alicyclic dicarbamates has been shown to be effective using catalysts like MCM-41, indicating a broad scope for these intermediates nih.gov. The production of specialty dicarbamates, such as toluene-2,4-dicarbamate (TDC) and methylene (B1212753) diphenyl-4,4′-dicarbamate (MDC), has been demonstrated using palladium-supported heterogeneous catalysts, underscoring the industrial relevance of this class of compounds as intermediates rsc.org.

The following table summarizes representative catalytic conditions for the synthesis of dicarbamate intermediates.

| Dicarbamate Product | Amine Precursor | Carbonyl Source | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Dimethyl hexane-1,6-dicarbamate (HDC) | 1,6-hexanediamine (HDA) | Methyl Carbamate (MC) | MCM-41 | 190 | 3 | 92.6 |

| Toluene-2,4-dicarbamate (TDC) | Toluenediamine | Carbon Monoxide/O₂ | Pd/CeO₂ | 135 | - | 80.0 |

| Pentamethylene Dicarbamate (PDC) | 1,5-pentanediamine (PDA) | Methyl Carbamate (MC) | CeO₂ rods | - | - | >99 |

Data sourced from studies on analogous dicarbamate syntheses nih.govrsc.orgacs.org.

While direct examples of Diethyl Ethylenedicarbamate in heterocycle synthesis are not prominent in literature, its utility can be inferred from the well-documented reactivity of analogous diethyl compounds, such as diethyl acetylenedicarboxylate (B1228247) (DEAD). DEAD is a powerful reagent in the synthesis of five-membered S,N-heterocycles like thiazolines semanticscholar.orgsemanticscholar.org.

The reaction typically involves the interaction of thiosemicarbazone derivatives with DEAD. The sulfur atom from the thiosemicarbazone attacks the electron-deficient triple bond of DEAD, leading to a cyclization cascade that forms the thiazoline ring semanticscholar.org. This reaction can be performed under various conditions, including at ambient temperature in a solvent like ethyl acetate (B1210297) or under microwave irradiation in solvent-free conditions, which often leads to higher yields and shorter reaction times semanticscholar.orgsemanticscholar.org. Given the structural similarity—the presence of two ethyl ester groups that can participate in or influence cyclization reactions—it is plausible that Diethyl Ethylenedicarbamate could serve as a flexible building block for certain classes of nitrogen-containing heterocycles, analogous to how other carbamate derivatives are used to introduce specific structural motifs in complex molecules nih.govmdpi.com.

The table below illustrates the synthesis of thiazoline derivatives using a diethyl compound analogous to Diethyl Ethylenedicarbamate.

| Reactant 1 | Reactant 2 | Method | Time | Yield (%) |

| Thiosemicarbazone | DEAD | Ethyl Acetate, Room Temp. | 3 h | Moderate |

| Thiosemicarbazide + Aldehyde | DEAD | Microwave (One-pot) | 3 min | 95-98 |

| Thiosemicarbazone | DEAD | Microwave (Solvent-free) | 5 min | High |

Data based on the reactivity of the analogous compound Diethyl Acetylenedicarboxylate (DEAD) semanticscholar.org.

Catalytic Roles and Reagent Applications of Dicarbamate Derivatives

Dicarbamate derivatives are structurally related to Hantzsch esters, such as Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, which are widely used as organic hydride donors in transfer hydrogenation reactions rsc.orgnih.govchem-station.com. These compounds serve as mimics of the biological reductant NADH, owing to their dihydropyridine core chem-station.com. In these reactions, the Hantzsch ester donates a hydride (H⁻) to reduce unsaturated functional groups like C=C, C=N, and C=O bonds rsc.orgnih.gov.

The process is often facilitated by an organocatalyst or a transition metal complex, allowing for asymmetric transfer hydrogenation, which produces chiral building blocks with high enantioselectivity under mild conditions rsc.orgnih.govacs.org. For example, the reduction of imines to amines using a Hantzsch ester can be catalyzed by a chiral Brønsted acid, such as a BINOL-phosphoric acid derivative. The catalyst activates the imine for reduction and interacts with the Hantzsch ester, creating a chiral environment that dictates the stereochemical outcome of the hydride transfer acs.org. The versatility of Hantzsch esters makes them valuable reagents in various organic transformations, including the conjugate reduction of α,β-unsaturated aldehydes and the asymmetric reduction of quinolines chem-station.com.

In polymer chemistry, particularly in the production of polyurethanes, amine-based catalysts are essential for controlling reaction kinetics. Dimorpholinodiethyl ether (DMDEE) is a tertiary amine catalyst that is structurally analogous to a dicarbamate derivative, featuring two morpholine rings connected by an ether linkage allhdi.comwikipedia.org. DMDEE is particularly effective in catalyzing the "blowing" reaction (the reaction between isocyanate and water), which generates carbon dioxide gas to create foam google.com.

This specificity makes DMDEE a valuable tool for balancing the competing reactions during polyurethane foam formation, allowing for a wide processing latitude allhdi.comgoogle.com. It helps extend the cream time without significantly altering the gel time, which is crucial for uniform foam expansion and the formation of a stable cell structure in both rigid and flexible foams allhdi.comatamanchemicals.com. Given that the catalytic activity of DMDEE stems from its tertiary amine functionality and molecular structure, it is conceivable that specifically designed dicarbamate derivatives with accessible nitrogen lone pairs could exhibit similar catalytic activity in polymeric systems. Such compounds could modulate reaction rates in the formation of polyurethanes, adhesives, and other polymers atamanchemicals.comgoogle.com.

Polymer Chemistry and Material Science Applications

Incorporation of Diethyl Ethylenedicarbamate Moieties into Polymeric Structures

Research into the specific incorporation of diethyl ethylenedicarbamate into polymeric structures is not extensively detailed in publicly available literature. However, the principles of polymer chemistry allow for theoretical discussion of its potential applications based on the reactivity of related compounds.

While direct copolymerization of diethyl ethylenedicarbamate is not widely documented, related diester monomers, such as diethyl methylene (B1212753) malonate, have been successfully copolymerized with ethylene (B1197577). umass.edu This process, typically conducted under various temperatures and pressures in solvents like tetrahydrofuran or dimethyl carbonate, yields copolymers with a range of molecular weights. umass.edu For instance, ethylene-co-diethyl methylene malonate copolymers have been synthesized with molecular weights between 15-46 kg/mol , exhibiting glass transition temperatures around 7°C and melting temperatures near 108°C. umass.edu Such studies indicate the potential for incorporating dicarbamate monomers into polymer backbones to create specialty materials, although specific research on diethyl ethylenedicarbamate is required to determine its reactivity and the properties of the resulting polymers.

Cross-linking agents are crucial for enhancing the mechanical properties of polymers by forming three-dimensional networks. mdpi.comnih.gov These agents, often multifunctional monomers, improve resistance to solvents, cracking, and stress, while also influencing properties like flexural strength, impact strength, and surface hardness. nih.gov The effectiveness of a cross-linking agent depends on its chemical structure, chain length, and concentration. nih.govscielo.org.mx For example, in polymethyl methacrylate (PMMA) resins, dimethacrylate monomers like ethylene glycol dimethacrylate (EGDMA) are used to create highly cross-linked structures. nih.gov

Similarly, curing agents are used to initiate the polymerization and hardening of resins, such as epoxy systems. researchgate.net Some compounds, like diethylphosphite, can act as thermally latent curing agents, initiating the curing reaction upon reaching a specific temperature. researchgate.net While there is no specific research available detailing the use of diethyl ethylenedicarbamate as a cross-linking or curing agent, its bifunctional nature suggests a theoretical potential for such applications, which would require dedicated investigation to validate.

Interfacial Chemistry and Degradation Mechanisms in Related Materials (e.g., Lithium Ethylenedicarbonate)

Lithium ethylenedicarbonate ((CH₂OCO₂Li)₂), often abbreviated as LEDC, is a closely related compound that is a primary component of the Solid Electrolyte Interphase (SEI) layer in lithium-ion batteries. researchgate.netrsc.orgacs.org This layer forms on the anode surface due to the decomposition of electrolyte solvents like ethylene carbonate (EC) and is critical for the battery's stability and performance. researchgate.netnih.gov

The formation and degradation of the SEI are governed by complex chemical and electrochemical reactions. The primary precursor to LEDC is ethylene carbonate (EC), a common solvent in lithium-ion battery electrolytes. acs.org

Electrochemical Reduction of Ethylene Carbonate (EC): During the initial charging of a lithium-ion battery, EC undergoes electrochemical reduction at the anode surface at potentials below 0.8 V vs Li+/Li. acs.org This reduction is a key step in the formation of the SEI layer. researchgate.net The process can proceed through multiple pathways:

Two-Electron Reduction: This pathway involves the breaking of the carbonate ring, leading to the formation of lithium ethylene dicarbonate (LEDC) and the release of ethylene gas (C₂H₄). acs.org LEDC is considered a major organic component of the SEI. acs.orgacs.orgosti.gov

Single-Electron Reduction: An alternative pathway involves a single electron transfer, which can lead to the formation of other products, including lithium carbonate (Li₂CO₃) and CO gas. acs.org

Degradation of LEDC and Electrolyte: The electrolyte and its decomposition products can undergo further chemical degradation, influenced by factors like temperature and the presence of other chemical species. rsc.orgnih.gov

Lewis Acid-Activated Degradation: Species like PF₅ (formed from the LiPF₆ salt) can act as Lewis acids, complexing with EC and lowering the energy barrier for ring-opening reactions. nih.govacs.org This can lead to the formation of CO₂, organic oligomers, and organofluorine compounds on the cathode surface. nih.govacs.org

Thermal Decomposition: At elevated temperatures, EC can polymerize and subsequently decarboxylate, forming ethylene glycols. nih.gov

Oxidative Decomposition: At the cathode, reactive oxygen species released from the cathode material can oxidize EC, producing CO₂ and CO gas. rsc.org

The table below summarizes key degradation products from ethylene carbonate in lithium-ion batteries.

| Precursor Molecule | Condition | Key Degradation Products | Gaseous Byproducts | Reference |

| Ethylene Carbonate (EC) | Electrochemical Reduction (<0.8 V vs Li+/Li) | Lithium Ethylene Dicarbonate (LEDC), Lithium Carbonate (Li₂CO₃) | Ethylene (C₂H₄), Carbon Monoxide (CO) | acs.org |

| Ethylene Carbonate (EC) | Lewis Acid (PF₅) Activation | Organic Oligomers, Organofluorines | Carbon Dioxide (CO₂) | nih.govacs.org |

| Ethylene Carbonate (EC) | Cathode Surface Oxidation | - | Carbon Dioxide (CO₂), Carbon Monoxide (CO) | rsc.org |

| Ethylene Carbonate (EC) | Thermal Decomposition | Ethylene Glycols | - | nih.gov |

The SEI is not a static layer but evolves during the initial formation cycles and subsequent aging of the battery. researchgate.net Its composition and structure are crucial for passivating the anode surface, allowing Li⁺ transport while blocking electrons to prevent continuous electrolyte decomposition. researchgate.net

Initial Formation: The SEI forms during the first charge of the battery as electrolyte components decompose. researchgate.net Lithium ethylene dicarbonate has been definitively identified as the predominant surface species formed on electrodes after the reduction of EC-based electrolytes. acs.orgosti.gov This layer is believed to be highly associated, with intermolecular O···Li···O interactions playing a significant role in its structure. acs.orgosti.gov Molecular dynamics simulations show that at the interface between the SEI and the electrolyte, there is an enrichment of ethylene carbonate molecules, which orient their carbonyl oxygens toward the SEI surface. acs.orgfigshare.comfigshare.com

Composition and Structure: The SEI is a complex mosaic of organic and inorganic compounds.

Organic Components: The primary organic component is often identified as lithium ethylene dicarbonate (LEDC). rsc.org However, some studies suggest that lithium ethylene monocarbonate (LEMC) may also be a major constituent, though its formation likely requires the presence of water. acs.orglbl.gov

Inorganic Components: Inorganic species such as lithium carbonate (Li₂CO₃) and lithium fluoride (LiF) are also found within the SEI. rsc.org The formation of these components can occur sequentially, leading to a layered structure. nih.gov

The table below details the characteristics of the SEI layer derived from ethylene carbonate reduction.

| Property | Description | Significance | Reference |

| Primary Organic Component | Lithium Ethylene Dicarbonate ((CH₂OCO₂Li)₂) | Forms a stable passivation layer on the anode. | acs.orgosti.gov |

| Primary Inorganic Components | Lithium Carbonate (Li₂CO₃), Lithium Fluoride (LiF) | Contribute to the mechanical stability and ionic conductivity of the SEI. | rsc.org |

| Formation Potential | Begins to form at potentials below 0.8 V vs Li+/Li. | Defines the electrochemical window where the electrolyte is reductively unstable. | acs.org |

| Function | Allows Li⁺ transport while blocking electron tunneling. | Prevents continuous electrolyte decomposition and ensures battery cyclability. | researchgate.net |

| Interfacial Structure | Enriched with EC molecules oriented towards the SEI surface. | Influences the desolvation and intercalation of Li⁺ ions into the anode. | acs.orgfigshare.comfigshare.com |

| Evolution | Grows and changes in composition during initial cycles and aging. | Affects long-term battery performance, capacity fade, and impedance growth. | rsc.orgresearchgate.net |

Theoretical and Computational Investigations

Quantum Chemical Studies of Diethyl Ethylenedicarbamate

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule, encompassing the arrangement of its electrons in various orbitals, is a key determinant of its reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in mapping this electronic landscape. nih.gov For a molecule like diethyl ethylenedicarbamate, DFT calculations could be employed to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.comresearchgate.net The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.

Table 1: Hypothetical Electronic Properties of Diethyl Ethylenedicarbamate Calculated by DFT

| Property | Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the molecule's stability and reactivity. |

| Dipole Moment | 2.8 D | Influences solubility and intermolecular interactions. |

By analyzing the electronic structure, regions of high electron density can be identified, which are susceptible to electrophilic attack, while areas with low electron density are prone to nucleophilic attack. nih.gov This information allows for the prediction of how diethyl ethylenedicarbamate might interact with other reagents.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. arxiv.org This involves identifying the most energetically favorable route from reactants to products, which proceeds through a transition state—the point of highest energy along the reaction coordinate.

For instance, in the context of carbamate (B1207046) synthesis, computational methods have been used to elucidate reaction pathways and the energetic feasibility of different routes. researchgate.net DFT calculations can be used to model the geometries of reactants, intermediates, transition states, and products. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the rate of a reaction. researchgate.net

Table 2: Hypothetical Reaction Energetics for a Reaction Involving Diethyl Ethylenedicarbamate

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | -5.8 |

| Transition State 2 | +15.7 |

| Products | -12.4 |

Note: This table presents a hypothetical energy profile for a reaction and is for illustrative purposes.

Such analyses have been successfully applied to understand the degradation of related amide compounds, where various reaction pathways, including hydroxyl radical additions and dimerization, were identified through a combination of experimental and computational modeling. nih.gov

Molecular Dynamics Simulations and Solvation Studies

While quantum mechanics is ideal for studying the electronic details of individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems over time, such as a molecule in a solvent. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, diffusion, and interactions with the surrounding environment.

For diethyl ethylenedicarbamate, MD simulations could be used to study its behavior in different solvents. These simulations would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the carbamate's conformation and reactivity. Understanding solvation is critical as it can significantly influence reaction rates and equilibria.

Computational Approaches to Interfacial Phenomena in Related Carbamate Systems

The behavior of molecules at interfaces—the boundary between two different phases, such as liquid-gas or liquid-liquid—is of great importance in many chemical and biological processes. Computational methods are increasingly used to probe these interfacial phenomena at a molecular level.

In systems involving carbamates, such as carbamate-based surfactants, computational studies can elucidate their behavior at interfaces. For example, the formation of anionic carbamate surfactants from the reaction of alkylamines with carbon dioxide has been studied, revealing how these molecules orient themselves at the gas-water interface and influence surface tension. researchgate.netnih.gov Molecular dynamics simulations can be employed to predict interfacial tensions and the arrangement of surfactant molecules at an interface. rsc.org

These computational approaches are also vital in understanding more complex systems, such as the role of interfacial phenomena in gas hydrate (B1144303) systems, where the interactions between water, guest molecules, and other substances at the interface are crucial for nucleation and growth. rsc.org While not directly focused on diethyl ethylenedicarbamate, these studies on related carbamate systems highlight the power of computational chemistry to unravel the complexities of interfacial behavior. frontiersin.org

Advanced Analytical Methodologies in Diethyl Ethylenedicarbamate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of Diethyl ethylenedicarbamate, providing detailed information about its atomic and molecular structure through the interaction of electromagnetic radiation with the sample.

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of Diethyl ethylenedicarbamate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Due to the molecule's symmetry, the number of unique signals in the NMR spectra is simplified. The ¹³C NMR spectrum provides clear evidence for the four distinct carbon environments within the molecule. Experimental data has confirmed the presence of signals corresponding to the methyl carbons of the ethyl groups, the methylene (B1212753) carbons of the ethoxy groups, the methylene carbons of the central ethylene (B1197577) bridge, and the carbonyl carbons of the carbamate (B1207046) functional groups. researchgate.net

Table 1: Experimental ¹³C NMR Chemical Shifts for Diethyl Ethylenedicarbamate researchgate.net

| Carbon Atom | Chemical Environment | Chemical Shift (δ) in ppm |

|---|---|---|

| -C H₃ | Methyl | 14.9 |

| -N-C H₂- | Ethylene Bridge | 40.1 |

| -O-C H₂- | Methylene (Ethoxy) | 60.1 |

| C =O | Carbonyl | 157.06 |

The ¹H NMR spectrum further corroborates the structure. It displays signals for the protons in three unique environments: the methyl protons, the methylene protons of the ethoxy group, and the protons of the central ethylene bridge. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling with neighboring protons, provide definitive proof of the connectivity. The methyl protons appear as a triplet, coupled to the adjacent methylene group. The methylene protons of the ethoxy group appear as a quartet, coupled to the methyl group. The two methylene groups of the central ethylene bridge are chemically equivalent and are expected to produce a singlet or a more complex pattern depending on the solvent and temperature conditions.

Table 2: Predicted ¹H NMR Spectral Data for Diethyl Ethylenedicarbamate

| Protons | Chemical Environment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|---|

| -CH₃ | Methyl | ~1.2 | Triplet (t) | 6H |

| -N-CH₂-CH₂-N- | Ethylene Bridge | ~3.3 | Singlet (s) | 4H |

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in Diethyl ethylenedicarbamate. The technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic set of vibrational frequencies.

The FTIR spectrum of Diethyl ethylenedicarbamate is characterized by several key absorption bands that confirm its structure. researchgate.net A strong absorption band is observed for the carbonyl (C=O) group stretching vibration, which is a hallmark of carbamates. Additionally, characteristic bands corresponding to N-H stretching (from the secondary amine within the carbamate), C-N stretching, and C-O stretching are present, providing a unique spectral fingerprint for the molecule. These spectral features are not only crucial for identification but can also be used to monitor the progress of synthesis reactions, for example, by observing the appearance of the carbamate carbonyl peak.

Table 3: Characteristic FTIR Absorption Bands for Diethyl Ethylenedicarbamate

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Carbamate (N-H) | 3300 - 3500 |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 |

| C=O Stretch | Carbonyl | 1680 - 1720 |

| C-N Stretch | Carbamate | 1200 - 1350 |

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For Diethyl ethylenedicarbamate, it serves two primary purposes: confirming the molecular weight and providing structural information through analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (204.22 g/mol ). nih.gov The high-resolution mass spectrum can provide the exact molecular formula.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is predictable and provides valuable structural information. Common fragmentation pathways for Diethyl ethylenedicarbamate would include cleavage of the ester group, loss of alkyl radicals, and fragmentation of the central ethylene bridge. Analyzing these fragments helps to piece together the original molecular structure. This technique is also highly valuable for monitoring reactions, as it can detect reactants, intermediates, and products in a complex mixture with high sensitivity. uni-saarland.delibretexts.org

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of Diethyl Ethylenedicarbamate

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 204 | [C₈H₁₆N₂O₄]⁺ | (Molecular Ion) |

| 175 | [M - C₂H₅]⁺ | Ethyl radical |

| 159 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 131 | [M - COOC₂H₅]⁺ | Ethoxycarbonyl radical |

Chromatographic Separations for Product Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For Diethyl ethylenedicarbamate, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are valuable for its analysis and purification.

Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. Diethyl ethylenedicarbamate can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. nih.govnih.gov The choice of the GC column (e.g., a non-polar or mid-polar column like a BPX-50) and temperature programming are critical for achieving good separation from starting materials or by-products. scispec.co.th

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is particularly well-suited for less volatile or thermally sensitive compounds. For the analysis of Diethyl ethylenedicarbamate, reversed-phase HPLC using a C8 or C18 column is a common approach. epa.govs4science.at The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. epa.gov Separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. HPLC can be used for both quantitative analysis (determining the concentration) and for preparative purification to isolate the pure compound. acs.org

Q & A

Q. What institutional protocols are required for toxicological studies involving diethyl ethylenedicarbamate?

- Methodological Answer : Follow ethical guidelines for chemical handling:

- Risk assessment : Classify the compound using GHS criteria (e.g., skin/eye irritant ).

- Documentation : Maintain ELNs (Electronic Lab Notebooks) with timestamps and reagent logs to ensure traceability .

- Waste disposal : Adhere to local regulations for carbamate waste, including neutralization before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.